
3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one
Overview
Description
“3-(4-Isobutylphenyl)propanal” is a chemical compound . It is structurally similar to “2-(4-Isobutylphenyl)propionic acid”, also known as Ibuprofen , which is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid .
Synthesis Analysis
While specific synthesis methods for “3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one” were not found, there are studies on the synthesis of related compounds. For instance, a novel acidic ionic liquid was used for the synthesis of 1,2,4-triazolidine-3-thione derivatives . Another study reported on the synthesis of ibuprofen derivatives using a precipitation method in which ethanol and acetone were solvents .
Molecular Structure Analysis
The molecular formula for “3-(4-Isobutylphenyl)propanal” is C13H18O . The average mass is 190.281 Da and the monoisotopic mass is 190.135757 Da .
Scientific Research Applications
- Ibuprofen Synthesis : IBP plays a crucial role in the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) for pain relief and inflammation reduction . The incorporation of green chemistry techniques and alternative synthetic pathways has made ibuprofen production more environmentally friendly.
- Amide Bond Formation : IBP can be coupled with tryptamine to form N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, which has potential pharmaceutical applications .
- High-Performance Liquid Chromatography (HPLC) : IBP and its impurities are commonly analyzed using HPLC methods in the pharmaceutical industry . HPLC allows precise separation and quantification of IBP in drug formulations.
Pharmaceuticals and Drug Development
Analytical Chemistry
Mechanism of Action
Target of Action
It’s structurally similar to ibuprofen , a non-steroidal anti-inflammatory drug (NSAID). NSAIDs like Ibuprofen primarily target the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Mode of Action
Considering its structural similarity to ibuprofen, it may also act by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever.
Biochemical Pathways
Based on its similarity to ibuprofen, it may affect the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins by the action of cyclooxygenase enzymes. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby affecting the downstream effects related to inflammation, pain, and fever.
Pharmacokinetics
Based on the pharmacokinetics of ibuprofen , it can be inferred that this compound might also be rapidly and completely absorbed when given orally. It might bind extensively to plasma proteins and be metabolized to glucuronide conjugates, which are excreted in urine .
Result of Action
Based on its structural similarity to ibuprofen, it can be inferred that this compound might also reduce inflammation, pain, and fever by decreasing the production of prostaglandins .
Action Environment
It’s known that various factors such as ph, temperature, and presence of other substances can influence the action and stability of drugs . Furthermore, the presence of this compound in the environment could lead to its biodegradation, potentially forming various metabolites .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-15(2)14-17-8-6-16(7-9-17)10-11-18(20)19-12-4-3-5-13-19/h6-11,15H,3-5,12-14H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEXCGYPBCMAQA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328273 | |
| Record name | (E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one | |
CAS RN |
329778-70-3 | |
| Record name | (E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



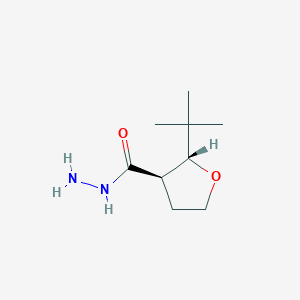
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2715540.png)



![2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile](/img/structure/B2715547.png)

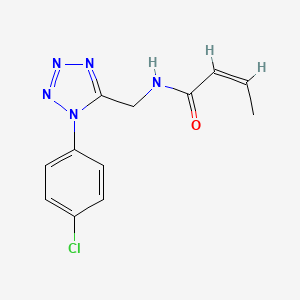
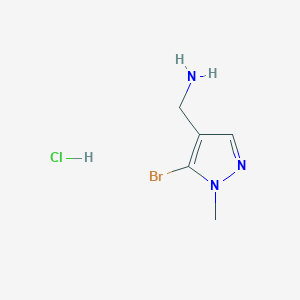
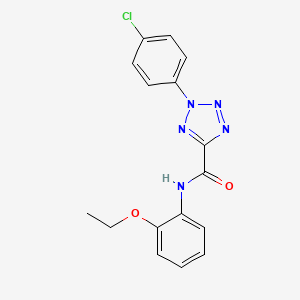
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B2715557.png)
![3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2715558.png)
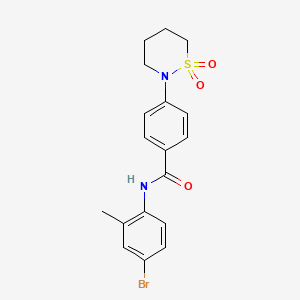
![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2715560.png)